(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide
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Description
(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C16H12N4O5S and its molecular weight is 372.36. The purity is usually 95%.
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Scientific Research Applications
Src Kinase Inhibitory and Anticancer Activities
Research into thiazolyl N-benzyl-substituted acetamide derivatives, akin to the structural features of the compound , demonstrates significant scientific interest in their Src kinase inhibitory and anticancer activities. For instance, derivatives synthesized to understand the role of the pyridine ring and N-benzylsubstitution, similar to those found in KX2-391, exhibited inhibitory activities against Src kinase and showed potential in inhibiting cell proliferation in various cancer cell lines, including colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells (Fallah-Tafti et al., 2011).
Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors
Another study investigated the structure-activity relationships of compounds inhibiting PI3Kα and mTOR, revealing insights into metabolic stability improvements. The research highlighted the necessity to modify certain groups within the molecular structure to reduce metabolic deacetylation, which is crucial for enhancing the therapeutic potential of these inhibitors (Stec et al., 2011).
Insecticidal Assessment
Compounds incorporating a thiadiazole moiety, similar to the structural aspects of the compound , have been synthesized and evaluated for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This demonstrates the potential agricultural applications of such compounds in pest management (Fadda et al., 2017).
Antimicrobial Activities
Furthermore, the synthesis of new heterocycles incorporating antipyrine moiety, similar to the functional groups present in the compound , showed promising antimicrobial activities. These findings suggest potential applications in developing new antimicrobial agents (Bondock et al., 2008).
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5S/c1-2-7-18-11-4-3-10(20(24)25)8-12(11)26-16(18)17-13(21)9-19-14(22)5-6-15(19)23/h1,3-4,8H,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZRRZIHAGTLSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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